5-Ethyl-3-methylbenzofuran
Overview
Description
5-Ethyl-3-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-ethylphenol with 2-methylfuran in the presence of an acid catalyst. This reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient synthesis of benzofuran compounds. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the benzofuran ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2,3-dione, while reduction can produce 5-ethyl-3-methyl-2,3-dihydrobenzofuran .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific derivative and its target. For example, some benzofuran compounds act as enzyme inhibitors, blocking the activity of enzymes critical for bacterial or viral replication .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the ethyl and methyl substituents.
2-Ethylbenzofuran: Similar to 5-Ethyl-3-methylbenzofuran but with the ethyl group at a different position.
3-Methylbenzofuran: Contains a methyl group but lacks the ethyl substituent.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
5-ethyl-3-methyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYRUSQAGOCIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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